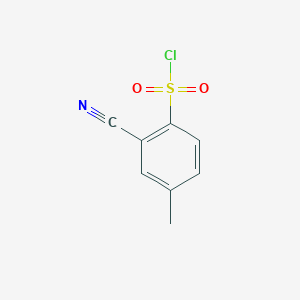

2-Cyano-4-methylbenzene-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Hydrolysis Studies

Research has explored the hydrolysis of sulfonyl chlorides, including compounds structurally similar to 2-Cyano-4-methylbenzene-1-sulfonyl chloride. One study investigated the hydrolysis of 2-methylbenzenesulfonyl chloride and related compounds, providing insights into the reaction pathways and the influence of substrate structure on hydrolysis rates (Ivanov et al., 2005).

Spectroscopic Analysis

A study on the vibrational spectroscopic properties of 4-Cyano-2-methoxybenzenesulfonyl Chloride (a derivative of the subject compound) contributed to understanding its molecular structure, HOMO-LUMO interactions, and non-linear optical activities (Nagarajan & Krishnakumar, 2018).

Sulfonylation Reactions

Research has been conducted on the sulfonylation of quinazolin-4(3H)-ones using sulfonyl chlorides, including p-cyanobenzenesulfonyl chloride. The study provided insights into regioselective sulfonylation and N- to O-sulfonyl migration, which are critical in organic synthesis (Mertens et al., 2013).

Synthesis of Novel Compounds

Studies have also focused on synthesizing new chemical entities using sulfonyl chlorides. For instance, research on the synthesis of novel chiral fluorinating agents using N-t-butylbenzenesulfonamide and subsequent reactions demonstrated the versatility of sulfonyl chloride derivatives in synthesizing complex molecules (Sun, Liu, & Tang, 2008).

Phase Equilibria in Ionic Liquid Solutions

The study of phase equilibria and modeling in pyridinium-based ionic liquid solutions, involving compounds like N-butyl-4-methylpyridinium bis{(trifluoromethyl)sulfonyl}imide, contributes to the understanding of the interactions and solubility of sulfonyl chloride derivatives in various solvents (Domańska et al., 2010).

Environmental Applications

Sulfonyl chlorides, similar to 2-Cyano-4-methylbenzene-1-sulfonyl chloride, have been examined for their role in environmental applications, such as in the degradation of pollutants in water. Research in this area contributes to understanding the efficacy and mechanisms of pollutant removal (Manousaki et al., 2004).

Safety and Hazards

The safety data sheet for “4-Cyano-2-methylbenzene-1-sulfonyl chloride” indicates that it is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid release to the environment and to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name |

2-cyano-4-methylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2S/c1-6-2-3-8(13(9,11)12)7(4-6)5-10/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBINCWCUKSGTNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-4-methylbenzene-1-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-((4-Fluorophenyl)thio)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2645785.png)

![3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2645789.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2645791.png)

![Methyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B2645793.png)

![6-Methyl-2-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2645794.png)

![2-(3-(Diethylamino)propyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2645807.png)